Cas no 63166-73-4 (Phyllanthoside -)

Phyllanthoside - 化学的及び物理的性質
名前と識別子
-
- Phyllanthoside
- (+-)-2-Butylhydrogenphtalat
- (+-)-phthalic acid mono-sec-butyl ester
- (+-)-Phthalsaeure-mono-sec-butylester
- (+)-phyllanthoside
- MONOSEC-BUTYLPHTHALATE
- Phthalsaeure-mono-sec-butylester
- phyllantoside
- Phyllanthoside -
- 5LV0N6K0CA
- beta-D-Glucopyranose, 2-O-(3-O-acetyl-6-deoxy-beta-D-glucopyranosyl)-6-deoxy-, 3-acetate 1-(decahydro-5''-methyl-4''-((1-oxo-3-phenyl-2-propenyl)oxy)dispiro(oxirane-2,3'(2'H)-benzofuran)-2',2''-(2H)pyran-6'-carboxylate), (2'S-(2'-alpha(4''R*(E),5''S*),3'-beta, 3'a-alpha,6'-alpha,7'a-alpha))-
- .BETA.-D-GLUCOPYRANOSE, 2-O-(3-O-ACETYL-6-DEOXY-.BETA.-D-GLUCOPYRANOSYL)-6-DEOXY-, 3-ACETATE 1-((2R,2'S,3'AS,4''S,5''R,6'S,7'AR)-DECAHYDRO-5''-METHYL-4''-(((2E)-1-OXO-3-PHENYL-2-PROPEN-1-YL)OXY)DISPIRO(OXIRANE-2,3'(2'H)-BENZOFURAN-2',2''-(2H)PYRAN)-6'-CARBOXYLATE)
- NSC-328426
- 63166-73-4
- CCRIS 670
- NSC 328426
- DTXSID601031618
- beta-D-Glucopyranose, 2-O-(3-O-acetyl-6-deoxy-beta-D-glucopyranosyl)-6-deoxy-, 3-acetate 1-(decahydro-5''-methyl-4''-((1-oxo-3-phenyl-2-propenyl)oxy)dispiro(oxirane-2,3'(2'H)-benzofuran-2',2''-(2H)pyran)-6'-carboxylate), (2'S-(2'alpha(4''R*(E),5''S*),3'beta,3'aalpha,6'alpha,7'aalpha))-
- UNII-5LV0N6K0CA
- Phylanthoside
- SMR001566863
- CHEMBL1722641
- Phyllanthoside - Phyllanthus acuminatus
- .beta.-D-Glucopyranose, 2-O-(3-O-acetyl-6-deoxy-.beta.-D-glucopyranosyl)-6-deoxy-, 3-acetate 1-(decahydro-5''-methyl-4''-((1-oxo-3-phenyl-2- propenyl)oxy)dispiro(oxirane-2,3'(2'H)-benzofuran-2',2''- (2H)pyran)-6'-carboxylate) (2'S-(2'.alpha.(4''R*(E),5''S*) 3'.beta.,3'a.alpha.,6'.alpha.,7'a.alpha.))-
- .beta.-D-Glucopyranose, 3-acetate 1-[decahydro-5''-methyl-4''-[(1-oxo-3-phenyl-2- propenyl)oxy]dispiro[oxirane-2,3'(2'H)-benzofuran-2',2''- [2H]pyran]-6'-carboxylate] [2'S-[2'.alpha.[4''R*(E),5''S*] 3'.beta.,3'a.alpha.,6'.alpha.,7'a.alpha.]]-
- BDBM93503
- NSC328426
- MLS002703057
- PD011238
- VOTNXJVGRXZYOA-SDNWHVSQSA-N
- cid_5363794
- .beta.-D-Glucopyranose, 2-O-(3-O-acetyl-6-deoxy-.beta.-D-glucopyranosyl)-6-deoxy-, 3-acetate 1-[decahydro-5''-methyl-4''-[(1-oxo-3-phenyl-2- propenyl)oxy]dispiro[oxirane-2,3'(2'H)-benzofuran-2',2''- [2H]pyran]-6'-carboxylate] [2'S-[2'.alpha.[4''R*(E),5''S*] 3'.beta.,3'a.alpha.,6'.alpha.,7'a.alpha.]]-
-
- インチ: InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+
- InChIKey: VOTNXJVGRXZYOA-SDNWHVSQSA-N
- SMILES: CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O
計算された属性
- 精确分子量: 804.32045019g/mol
- 同位素质量: 804.32045019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 17
- 重原子数量: 57
- 回転可能化学結合数: 13
- 複雑さ: 1520
- 共价键单元数量: 1
- 原子立体中心数の決定: 17
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 225Ų
じっけんとくせい
- 密度みつど: 1.41
- Boiling Point: 872.8°C at 760 mmHg
- フラッシュポイント: 260.4°C
- Refractive Index: 1.596
- PSA: 224.57000
- LogP: 1.31250
Phyllanthoside - Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P213310-2.5mg |
Phyllanthoside - |
63166-73-4 | 2.5mg |
$ 170.00 | 2022-06-03 | ||
TRC | P213310-5mg |
Phyllanthoside - |
63166-73-4 | 5mg |
$ 310.00 | 2022-06-03 | ||
TRC | P213310-10mg |
Phyllanthoside - |
63166-73-4 | 10mg |
$ 495.00 | 2022-06-03 |
Phyllanthoside - 関連文献
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1. The total synthesis of (–)-phyllanthostatin-1Amos B. Smith,Karl J. Hale,Henry A. Vaccaro J. Chem. Soc. Chem. Commun. 1987 1026
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2. Index pages
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Anna I. Kotyatkina,Vladimir N. Zhabinsky,Vladimir A. Khripach Russ. Chem. Rev. 2001 70 641
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J. S. Roberts,I. Bryson Nat. Prod. Rep. 1984 1 105
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5. Chapter 1. IntroductionJ. R. Hanson,J. M. Mellor Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1987 84 1
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Mark Br?nstrup,Florenz Sasse Nat. Prod. Rep. 2020 37 752
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7. Applications of biotransformations in organic synthesis: preparation of enantiomerically pure esters of cis- and trans-epoxysuccinic acidDavid H. G. Crout,Véronique S. B. Gaudet,Keith O. Hallinan J. Chem. Soc. Perkin Trans. 1 1993 805
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8. Generation and reactivity of α-metalated vinyl ethersRichard W. Friesen J. Chem. Soc. Perkin Trans. 1 2001 1969
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9. Chapter 9. Synthetic methods
Phyllanthoside -に関する追加情報
Phyllanthoside (CAS No: 63166-73-4) - A Comprehensive Overview in Modern Research
Phyllanthoside, a naturally occurring compound with the chemical identifier CAS No: 63166-73-4, has garnered significant attention in the field of pharmaceutical and natural product research. This flavonoid glycoside, primarily found in the leaves and stems of Phyllanthus amarus and other Phyllanthus species, is renowned for its diverse biological activities. The increasing body of research highlights its potential in various therapeutic applications, making it a subject of intense scientific investigation.
The structural complexity of Phyllanthoside, characterized by its flavonoid backbone and glucose moiety, contributes to its multifaceted pharmacological properties. Recent studies have elucidated its mechanism of action, particularly in the context of anti-inflammatory and antioxidant effects. These properties are attributed to its ability to modulate key cellular pathways, including those involved in oxidative stress and immune response regulation.
In the realm of modern medicine, Phyllanthoside has been extensively studied for its hepatoprotective qualities. Research indicates that it can mitigate liver damage induced by toxins and metabolic stressors. This has led to clinical trials evaluating its efficacy in treating chronic liver diseases such as hepatitis and fatty liver disease. The compound's ability to enhance liver regeneration and reduce inflammation makes it a promising candidate for therapeutic intervention.
Beyond hepatoprotection, Phyllanthoside has shown remarkable potential in combating neurological disorders. Emerging evidence suggests that it may cross the blood-brain barrier, offering neuroprotective benefits against conditions like Alzheimer's and Parkinson's disease. Its antioxidant and anti-inflammatory properties are believed to contribute to the preservation of neuronal function by mitigating oxidative damage and reducing neuroinflammation.
The antimicrobial properties of Phyllanthoside have also been a focal point of research. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, including multidrug-resistant strains. This makes it an attractive candidate for developing novel antimicrobial agents. The mechanism behind its antimicrobial activity appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.
Phyllanthoside's role in cancer research is equally compelling. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines while sparing healthy cells. This selective toxicity is attributed to its influence on key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells. The compound's potential as an adjuvant therapy alongside conventional cancer treatments is under active investigation.
The pharmacokinetic profile of Phyllanthoside has been another area of interest. Research using advanced analytical techniques has provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for optimizing dosing regimens and enhancing bioavailability, ensuring maximum therapeutic efficacy.
The synthesis and isolation of Phyllanthoside have also seen significant advancements. Modern chromatographic techniques coupled with spectroscopic methods have enabled high-purity extraction from natural sources. Additionally, synthetic approaches are being explored to produce analogs with enhanced bioactivity while maintaining structural integrity.
The safety profile of Phyllanthoside has been thoroughly evaluated through preclinical toxicology studies. These investigations have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. However, further clinical trials are necessary to confirm these findings in human populations.
The future directions for Phyllanthoside research are promising and multifaceted. Ongoing studies aim to uncover novel mechanisms of action and expand its therapeutic applications. Collaborative efforts between academia and industry are essential for translating preclinical findings into clinical reality.
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